Pyridine methanesulfonate

概要

説明

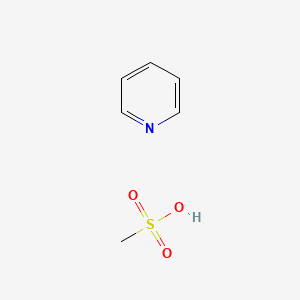

Pyridine methanesulfonate is an organic compound with the molecular formula C₆H₉NO₃S. It is a derivative of pyridine, where the methanesulfonate group is attached to the nitrogen atom of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonate esters, which are valuable intermediates in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Pyridine methanesulfonate can be synthesized through the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is optimized for larger quantities. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and high yield .

化学反応の分析

Reaction Conditions

-

Reagents : Pyridine derivatives (e.g., 2-pyridin-4-ylethanol) and methanesulfonyl chloride.

-

Solvent : Typically conducted in dichloromethane or similar solvents.

-

Temperature : Reactions are often carried out at low temperatures (around -30°C) to control the reaction rate and prevent decomposition.

Chemical Reactions Involving Pyridine Methanesulfonate

This compound can undergo several important chemical reactions:

Nucleophilic Substitution Reactions

The methanesulfonate group acts as a good leaving group, allowing for nucleophilic substitution reactions. For example, when treated with nucleophiles such as amines or alcohols, this compound can yield various substituted products:

Electrochemical Reactions

Recent studies have demonstrated that pyridine derivatives can be subjected to electrochemical meta-C–H sulfonylation using diverse nucleophilic sulfinates. This method allows for selective functionalization of the meta position on the pyridine ring, showcasing the versatility of this compound in synthetic applications.

Key Findings from Recent Research

-

Yield : Electrochemical methods have reported yields up to 73% for meta-sulfonylated products.

-

Mechanism : The process involves a redox-neutral dearomatization-rearomatization strategy, where sulfinates are oxidized at the anode to generate sulfonyl radicals that react with dearomatized pyridines .

Ring Opening Reactions

This compound can also participate in ring-opening reactions when combined with cyclic sulfonates. For instance, the interaction of pyridine carboxamides with sultones results in various products depending on the substituent positions on the pyridine ring:

-

Ortho-, Meta-, and Para-substituted Pyridines : The reactivity varies significantly based on the position of substituents, with ortho-substituted compounds often yielding salts under specific conditions .

Mechanistic Insights

| Mechanism Step | Description |

|---|---|

| Formation of Sulfonyl Radical | Oxidation of sulfinate at anode |

| Nucleophilic Attack | Radicals react with dearomatized pyridines |

| Rearomatization | Restoration of aromaticity post-reaction |

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Pyridine derivatives, including pyridine methanesulfonate, have been recognized for their significant antimicrobial and antiviral properties. Research indicates that compounds containing the pyridine nucleus exhibit therapeutic effects against a variety of pathogens. For instance, studies have shown that pyridine-based compounds can inhibit multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . Additionally, certain pyridine derivatives have demonstrated antiviral activity against viruses like HCV and CMV .

Anticancer Properties

this compound has also been investigated for its potential in cancer treatment. Various pyridine derivatives have shown cytotoxic effects against several cancer cell lines, including prostate and colorectal carcinoma. For example, compounds containing pyridine scaffolds were tested for their anticancer activity with promising results, highlighting their potential as novel therapeutic agents .

Synthetic Chemistry

Reactivity and Functionalization

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities. The formation of cationic sulfonated pyridine N-oxide moieties allows for further functionalization, enhancing the compound's reactivity .

Photochemical Applications

Recent studies have explored the photochemical applications of this compound in the direct amination of arenes and heteroarenes. This method simplifies synthetic pathways by reducing the number of reaction steps required to obtain desired products .

Material Science

Solvent Applications

this compound is utilized as a solvent in various industrial processes, including the production of paints, rubber, and resins. Its solvent properties facilitate chemical reactions and enhance product yields .

Case Studies

作用機序

The mechanism of action of pyridine methanesulfonate involves the activation of the pyridine ring through the electron-withdrawing effect of the methanesulfonate group. This activation makes the pyridine ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The methanesulfonate group itself can undergo cleavage, releasing methanesulfonic acid and enabling further reactions .

類似化合物との比較

Pyridine Tosylate: Similar to pyridine methanesulfonate but with a tosyl group instead of a methanesulfonate group.

Pyridine Sulfate: Contains a sulfate group attached to the pyridine ring.

Pyridine Phosphate: Contains a phosphate group attached to the pyridine ring

Uniqueness: this compound is unique due to the specific properties imparted by the methanesulfonate group. This group is a strong electron-withdrawing group, which significantly enhances the reactivity of the pyridine ring compared to other similar compounds. Additionally, the methanesulfonate group is a better leaving group than tosylate or sulfate, making this compound more suitable for certain types of nucleophilic substitution reactions .

生物活性

Pyridine methanesulfonate, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a pyridine ring substituted with a methanesulfonate group. The unique structural features of this compound contribute to its biological properties, making it a subject of various pharmacological studies.

Biological Activities

-

Antimicrobial Activity

- Pyridine derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit notable antibacterial and antifungal activities. For instance, studies have demonstrated that specific pyridine derivatives effectively inhibit the growth of pathogenic bacteria and fungi, enhancing their therapeutic potential against infections .

-

Antitumor Activity

- This compound and related compounds have been evaluated for their antitumor effects. A study highlighted the antiproliferative activity of various pyridine derivatives against several cancer cell lines, including HeLa and A549. The presence of functional groups in their structure was found to improve their efficacy, with IC50 values indicating significant cytotoxicity against these cell lines .

-

Mechanisms of Action

- The mechanisms through which this compound exerts its biological effects are multifaceted. It has been suggested that these compounds may interact with specific molecular targets such as carbonic anhydrase and various kinases involved in cancer progression . Additionally, they may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Case Studies and Research Findings

Notable Research Insights

- A comprehensive review indicated that modifications to the pyridine structure significantly enhance biological activity. For example, introducing hydroxyl (-OH) groups has been associated with lower IC50 values, thereby increasing the compound's effectiveness against cancer cell lines .

- Another study focused on the electrochemical synthesis of meta-sulfonylated pyridines, revealing that these derivatives could serve as platforms for further medicinal chemistry applications due to their unique reactivity and selectivity .

特性

IUPAC Name |

methanesulfonic acid;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.CH4O3S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTAPEIEHGWKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466458 | |

| Record name | Pyridine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39879-60-2 | |

| Record name | Pyridine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。